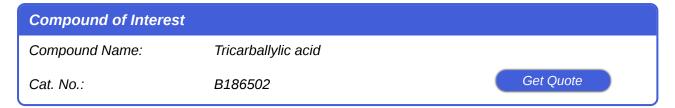


# Application Note: Quantification of Tricarballylic Acid in Human Urine by LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This application note details a sensitive and specific method for the quantification of **tricarballylic acid** in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Tricarballylic acid**, a tricarboxylic acid and inhibitor of the enzyme aconitase, can interfere with the Krebs cycle. Its presence in urine can be indicative of exposure to fumonisins, mycotoxins produced by certain fungi that can contaminate corn and other grains. This protocol outlines a simple "dilute-and-shoot" sample preparation method, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate and precise measurement of urinary **tricarballylic acid**.

## Introduction

Tricarballylic acid (also known as propane-1,2,3-tricarboxylic acid) is a small organic acid that has gained attention due to its association with exposure to fumonisin mycotoxins. These toxins are produced by Fusarium species of fungi and can be present in corn-based food products. In the gastrointestinal tract, fumonisins can release tricarballylic acid. As an inhibitor of aconitase, an essential enzyme in the citric acid cycle, elevated levels of tricarballylic acid can disrupt cellular energy metabolism. Therefore, the accurate quantification of tricarballylic acid in urine serves as a valuable biomarker for assessing fumonisin exposure and investigating its potential health implications.



This application note provides a robust and straightforward LC-MS/MS method for the determination of **tricarballylic acid** in human urine, suitable for clinical research and drug development settings.

## **Experimental**Materials and Reagents

- Tricarballylic acid (analytical standard)
- Tricarballylic acid-d3 or Tricarballylic acid-13C3 (Internal Standard)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ultrapure water
- Human urine (drug-free)

## **Standard and Sample Preparation**

#### 2.2.1. Standard Stock Solutions

Prepare a 1 mg/mL stock solution of **tricarballylic acid** in ultrapure water. Prepare a 1 mg/mL stock solution of the internal standard (IS), **tricarballylic acid**-d3 or -13C<sub>3</sub>, in ultrapure water. Store stock solutions at -20°C.

#### 2.2.2. Calibration Standards and Quality Control Samples

Prepare working solutions of **tricarballylic acid** by serial dilution of the stock solution with ultrapure water. Prepare calibration standards by spiking drug-free human urine with the appropriate working solutions to achieve a concentration range of 0.05 to 5  $\mu$ g/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

#### 2.2.3. Urine Sample Preparation



- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μL of the urine supernatant, 50 μL of the internal standard working solution (at a concentration of 1 μg/mL), and 900 μL of 0.1% formic acid in water.
- Vortex the mixture thoroughly.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

### **LC-MS/MS Instrumentation and Conditions**

#### 2.3.1. Liquid Chromatography

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m) is suitable for this application.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient would start at a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C

#### 2.3.2. Mass Spectrometry



- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative Ion Electrospray (ESI-)
- MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for **tricarballylic acid** and its internal standard should be optimized. Based on the molecular weight of **tricarballylic acid** (176.12 g/mol), the deprotonated molecule [M-H]<sup>-</sup> at m/z 175.1 would be the precursor ion. Common fragmentation pathways for small carboxylic acids involve the loss of water (H<sub>2</sub>O) and carbon dioxide (CO<sub>2</sub>).

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Tricarballylic Acid	175.1	131.1	15
Tricarballylic Acid	175.1	87.1	20
Tricarballylic Acid-d3	178.1	134.1	15
Tricarballylic Acid-¹³C₃ (IS)	178.1	134.1	15

Note: Collision energies should be optimized for the specific instrument being used.

## **Data Analysis and Results**

The concentration of **tricarballylic acid** in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

## **Calibration Curve**

The calibration curve should be linear over the concentration range of 0.05 to 5  $\mu$ g/mL, with a correlation coefficient ( $r^2$ ) of  $\geq$  0.99.

## **Precision and Accuracy**



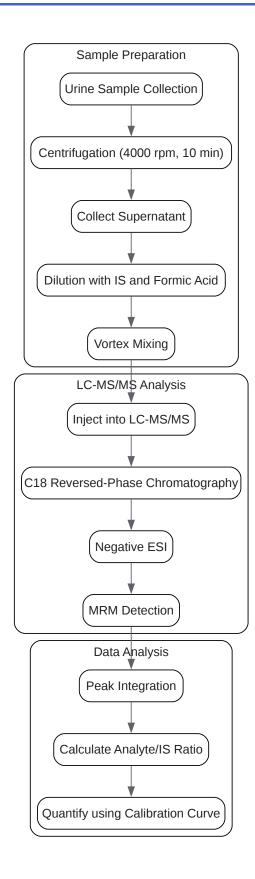
The intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification).

## **Typical Urinary Concentrations**

Normal urinary levels of **tricarballylic acid** are generally low. One study has reported an optimal range of 0 - 1.41 mcg/mg creatinine.[1] Elevated levels may warrant further investigation for potential fumonisin exposure.

## **Workflow and Signaling Pathway Diagrams**









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## References

- 1. researchgate.net [researchgate.net]
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